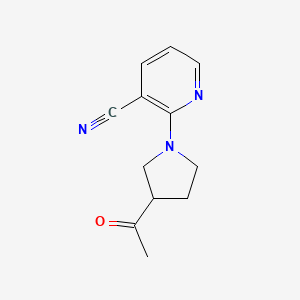

2-(3-Acetylpyrrolidin-1-yl)nicotinonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, “2-Chloro-3-amino-4-picoline (CAPIC)” is a strategic building block for the preparation of nevirapine, a widely-prescribed non-nucleosidic reverse transcriptase inhibitor for the treatment of HIV-infected patients .Molecular Structure Analysis

The molecular structure of “2-(Pyrrolidin-1-yl)nicotinonitrile” is represented by the linear formula C10H11N3 . The InChI code is 1S/C10H11N3/c11-8-9-4-3-5-12-10(9)13-6-1-2-7-13/h3-5H,1-2,6-7H2 .Aplicaciones Científicas De Investigación

Fluorophore-Based Nicotinonitriles

A simplistic and highly effective protocol has been developed for the synthesis of a new class of poly-functionalized innovative nicotinonitriles incorporating pyrene and/or fluorene moieties. This method exploits a domino four-component condensation reaction, showcasing the substrate diversity and operative competence under metal-free conditions. The synthesized compounds demonstrated strong blue-green fluorescence emission, suggesting their potential application in various areas, including materials science [E. Hussein, N. El Guesmi, & Saleh A. Ahmed, 2019].

Synthesis of 4-(Thiophen-2-yl)nicotinonitriles

A series of 4-(thiophen-2-yl)-substituted nicotinonitriles were prepared through a three-step procedure, including condensation and cyclization of 2-acetylthiophene. This efficient synthesis proposes an innovative approach for producing these compounds, which could be transformed into 1H-pyrazolo[3,4-b]pyridines, indicating their utility in chemical synthesis and potential applications in various fields [R. M. Hakobyan et al., 2020].

Antimicrobial and Antioxidant Activities of Coumarin Derivatives

Coumarin derivatives formed through a three-component reaction have been examined for their antimicrobial activity against a panel of bacterial strains and showed significant antioxidant activities. This research illustrates the potential of nicotinonitrile derivatives in pharmacological applications, particularly in developing antimicrobial and antioxidant agents [Sadeq M. Al-Hazmy et al., 2022].

Lewis Acid-Promoted Substitution for Nicotinamide Derivatives

A study on 2-methoxy-3-cyanopyridines subjected to Lewis acid-promoted nucleophilic displacement reactions with various organo cuprates yielded nicotinonitriles and, subsequently, nicotinic acid and nicotinamide derivatives. This process highlights the versatility of nicotinonitrile derivatives in synthesizing complex organic molecules, potentially useful in medicinal chemistry and material science [A. Abdel-Aziz, 2007].

Primitive Earth Synthesis of Nicotinic Acid Derivatives

Research has shown that nicotinonitrile, among other cyanopyridines, can be synthesized under primitive Earth conditions, pointing to their potential role in prebiotic chemistry and the origin of life studies. This synthesis could have led to the formation of nicotinamide and nicotinic acid, foundational molecules for various biological processes [N. Friedmann, S. Miller, & R. Sanchez, 1971].

Direcciones Futuras

Propiedades

IUPAC Name |

2-(3-acetylpyrrolidin-1-yl)pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c1-9(16)11-4-6-15(8-11)12-10(7-13)3-2-5-14-12/h2-3,5,11H,4,6,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVBMBCWPVJJASY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCN(C1)C2=C(C=CC=N2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-benzylpiperidin-1-yl)-N-(4-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2783613.png)

![N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3-phenylpropanamide](/img/structure/B2783614.png)

![Methyl 7-(4-(difluoromethoxy)phenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2783617.png)

![(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)-(4-phenyloxan-4-yl)methanone](/img/structure/B2783619.png)

![[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-(3-methylimidazol-4-yl)methanone](/img/structure/B2783622.png)

![4-[(6-Chloro-1,3-benzodioxol-5-yl)methoxy]-3-ethoxybenzaldehyde](/img/structure/B2783624.png)